molecular formula C22H20BrN3O3 B15039258 N'-[(E)-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide

N'-[(E)-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]pyridine-2-carbohydrazide

Cat. No.: B15039258
M. Wt: 454.3 g/mol
InChI Key: DQSBOIMPOAIKBA-DHRITJCHSA-N
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Description

N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes. This particular compound is characterized by its complex structure, which includes bromine, methoxy, and methylphenyl groups, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of the appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can then interact with biological molecules such as enzymes. The azomethine group (–NHN=CH–) in the compound plays a crucial role in its binding to metal ions and other molecular targets .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-{2-BROMO-5-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE include other Schiff base hydrazones such as:

Properties

Molecular Formula

C22H20BrN3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-[2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C22H20BrN3O3/c1-15-6-8-16(9-7-15)14-29-21-12-18(23)17(11-20(21)28-2)13-25-26-22(27)19-5-3-4-10-24-19/h3-13H,14H2,1-2H3,(H,26,27)/b25-13+

InChI Key

DQSBOIMPOAIKBA-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)/C=N/NC(=O)C3=CC=CC=N3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=NNC(=O)C3=CC=CC=N3)OC

Origin of Product

United States

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